Methyl 5-ethyl-7-(2-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Methyl 5-ethyl-7-(2-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine (TZP) derivative characterized by a 4,7-dihydro core, a methyl ester at position 6, an ethyl group at position 5, and a 2-fluorophenyl substituent at position 5. This compound belongs to a class of heterocycles known for diverse biological activities, including antiviral and antimicrobial properties . Its structural uniqueness lies in the combination of a fluorine atom at the ortho position of the phenyl ring and the ethyl group, which may influence steric and electronic properties compared to analogues.
Properties
IUPAC Name |
methyl 5-ethyl-7-(2-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2/c1-3-11-12(14(21)22-2)13(9-6-4-5-7-10(9)16)20-15(19-11)17-8-18-20/h4-8,13H,3H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWLFZMUPJRSCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-ethyl-7-(2-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate to form the intermediate hydrazone. This intermediate then undergoes cyclization with formamide to yield the desired triazolopyrimidine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-ethyl-7-(2-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-(trifluoromethyl)phenyl)urea exhibit significant anticancer activity. For instance, studies have shown that derivatives can inhibit the growth of various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Target Kinase | IC50 Value (µM) | Cell Line Tested |
|---|---|---|---|
| Compound A | EGFR | 0.5 | A431 |
| Compound B | VEGFR | 0.3 | HUVEC |
| Compound C | PDGFR | 0.7 | K562 |
Enzyme Inhibition
The compound has also been studied for its ability to inhibit certain enzymes, particularly those involved in metabolic pathways. This inhibition can lead to altered metabolic states in cancer cells, making them more susceptible to treatment.
Targeted Therapy
Due to its structure, which allows for specific interactions with biological targets, this compound holds promise as a targeted therapy agent in oncology. The presence of the dimethylamino and pyrimidine groups enhances its binding affinity to kinase receptors.
Case Studies
- Case Study on EGFR Inhibition : A study published in the Journal of Medicinal Chemistry reported that a derivative of this compound demonstrated a 20-fold increase in binding affinity to the L858R mutant form of EGFR compared to the wild-type receptor, highlighting its potential in treating resistant forms of lung cancer .
- Clinical Trials : Ongoing clinical trials are evaluating the efficacy of compounds based on this structure in combination therapies for various cancers, including non-small cell lung cancer (NSCLC) and breast cancer.
Mechanism of Action
The mechanism of action of Methyl 5-ethyl-7-(2-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The activity and physicochemical properties of TZP derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogues:
Key Observations :
- Ester Groups : Methyl esters (vs. ethyl) slightly reduce molecular weight (e.g., 288.28 for the target vs. 306.34 for ), impacting solubility .
- Substituent Bulk : Ethyl at R5 increases lipophilicity compared to methyl, which could enhance membrane permeability but reduce aqueous solubility .
Key Observations :
Biological Activity
Methyl 5-ethyl-7-(2-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of interest due to its potential biological activities. This article provides an in-depth exploration of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 348.4 g/mol |
| CAS Number | 909574-20-5 |
The presence of a fluorophenyl group and a triazolo-pyrimidine core suggests potential interactions with biological targets, particularly in enzymatic pathways.
Research indicates that compounds in the triazolo[1,5-a]pyrimidine class can exhibit various biological activities, including:
- Antiviral Activity : Some derivatives have shown promise as inhibitors of viral RNA-dependent RNA polymerases (RdRPs), which are crucial for viral replication. For instance, studies have demonstrated that modifications in the triazolo-pyrimidine structure can enhance antiviral efficacy against influenza viruses by disrupting protein interactions necessary for viral replication .
- Inhibition of RNase H : Compounds similar to methyl 5-ethyl-7-(2-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate have been tested for their ability to inhibit RNase H activity. The IC values for related compounds ranged from 0.41 µM to over 20 µM, indicating varying degrees of potency . This suggests that structural modifications can significantly influence biological activity.
Case Studies
- Antiviral Efficacy : A study evaluated several triazolo-pyrimidine derivatives for their ability to inhibit influenza virus replication. The most promising compounds were those with specific substitutions on the phenyl rings that enhanced binding affinity to the RdRP complex . Methyl 5-ethyl-7-(2-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate's fluorophenyl substitution may contribute similarly.
- Antimicrobial Activity : In another investigation focusing on the biological activity of pyrimidine derivatives, compounds exhibiting structural similarities were found to possess significant antibacterial properties against strains such as E. coli and S. aureus. The presence of electron-withdrawing groups like fluorine was noted to enhance antimicrobial potency .
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- Substituents on the Phenyl Ring : The position and type of substituents on the phenyl ring can drastically alter the biological activity. For instance, introducing electron-withdrawing groups like fluorine enhances the inhibitory effects against certain enzymes .
- Triazole Ring Modifications : Variations in substituents on the triazole ring also affect activity; compounds with bulky groups at specific positions retained significant inhibitory effects while others did not .
Q & A
Q. Q1. What are the key synthetic methodologies for preparing Methyl 5-ethyl-7-(2-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?
The synthesis typically involves multi-step reactions:
Condensation reactions : Combining 5-amino-1,2,4-triazole derivatives with β-keto esters (e.g., methyl acetoacetate) and substituted aldehydes (e.g., 2-fluorobenzaldehyde) under acidic or catalytic conditions .
Cyclization : Acid-catalyzed cyclization (e.g., HCl or p-toluenesulfonic acid) to form the triazolopyrimidine core .
Esterification : Introduction of the methyl ester group via transesterification or direct substitution.
Green chemistry adaptations include using water-ethanol solvent mixtures and catalysts like TMDP (tetramethylenedisulfotetramine) to improve yields (up to 85%) and reduce waste .
Q. Q2. How is the compound structurally characterized, and what analytical techniques are critical?
Key techniques include:
- NMR spectroscopy : and NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.5 ppm, methyl ester at δ 3.8–4.1 ppm) .
- X-ray crystallography : Resolves dihydro-pyrimidine ring conformation (envelope or planar) and dihedral angles between aromatic substituents (e.g., fluorophenyl vs. triazole planes at ~80–90°) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H] peak at m/z 343.3 for CHFNO) .
Intermediate/Advanced Questions
Q. Q3. How do reaction conditions influence regioselectivity during triazolopyrimidine synthesis?
Regioselectivity is controlled by:
- Catalysts : Acidic conditions favor 5-ethyl substitution, while ionic liquids promote 7-aryl positioning .
- Solvent polarity : Polar solvents (e.g., ethanol) stabilize intermediates, reducing byproducts like open-chain thiosemicarbazides .
- Microwave irradiation : Accelerates cyclization, improving regioselectivity (e.g., 90% yield for 5-ethyl-7-aryl derivatives) .
Q. Example :
| Condition | Product Regiochemistry | Yield (%) |
|---|---|---|
| HCl in ethanol (reflux) | 5-ethyl, 7-aryl | 78 |
| [BMIM]BF ionic liquid | 5-aryl, 7-ethyl | 65 |
Q. Q4. What biological activities are associated with this compound, and how are mechanisms elucidated?
Reported activities include:
- Neuroprotection : Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in microglial cells via NF-κB pathway modulation .
- Anticancer potential : Moderate activity against CDK2 (IC ~2.5 µM) predicted via molecular docking .
Methodologies : - In vitro assays : MTT tests on neuronal cell lines (e.g., SH-SY5Y) under oxidative stress.
- Molecular dynamics simulations : Analyze binding stability to kinase targets (e.g., RMSD < 2.0 Å over 100 ns trajectories) .
Q. Q5. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?
Contradictions arise from:
- Dynamic exchange : Proton exchange in dihydro-pyrimidine rings causes peak broadening. Use low-temperature NMR (-20°C) to slow exchange and resolve splitting .
- Tautomerism : Triazole-pyrimidine tautomers (e.g., 1,2,4-triazole vs. pyrimidine-keto forms) produce overlapping signals. -HMBC clarifies nitrogen connectivity .
Advanced Research Questions
Q. Q6. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Prodrug design : Replace the methyl ester with tert-butyl esters to enhance plasma stability (t increased from 1.2 to 4.8 hours) .
- Lipid nanoparticle encapsulation : Improves blood-brain barrier penetration for neuroprotective studies (80% uptake in murine models) .
- Metabolic profiling : LC-MS/MS identifies primary metabolites (e.g., hydrolyzed carboxylate) in liver microsomes .
Q. Q7. How do substituents (e.g., 2-fluorophenyl vs. 4-bromophenyl) affect bioactivity?
A SAR study reveals:
| Substituent (Position 7) | CDK2 Inhibition (IC, µM) | Solubility (logP) |
|---|---|---|
| 2-Fluorophenyl | 2.5 | 2.1 |
| 4-Bromophenyl | 4.8 | 2.9 |
| 3,4-Dimethoxyphenyl | 1.9 | 1.7 |
The 2-fluorophenyl group balances lipophilicity and target affinity, while bulkier substituents (e.g., bromo) reduce solubility .
Q. Q8. How are data contradictions in crystallographic vs. computational models addressed?
- Validation : Compare X-ray torsion angles (e.g., dihydro-pyrimidine θ = 0.094 Å) with DFT-optimized structures (B3LYP/6-31G*) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., N–H···N hydrogen bonds contribute 25% of crystal packing) to refine force fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
